3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C16H24N4O2S and its molecular weight is 336.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib , have been found to inhibit protein tyrosine kinases like Bcr-Abl, which are crucial in the progression of certain types of cancer .
Mode of Action
Similar compounds have been found to inhibit their targets by competing with atp, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
Similar compounds like imatinib have been found to affect the bcr-abl signaling pathway, which plays a crucial role in cell proliferation and survival .
Result of Action
Similar compounds have been found to arrest the cell cycle and induce apoptosis via activating parp and caspase 3 .
Biochemical Analysis
Biochemical Properties
3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting their activity. This interaction is essential for its potential therapeutic effects in treating diseases such as cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase-3 and PARP, leading to programmed cell death . Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins. This subcellular localization is critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-3-4-12-9-15(22)20-13(11-23-16(20)17-12)10-14(21)19-7-5-18(2)6-8-19/h9,13H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCKOUPUXWLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.